molecular formula C8H17NO2 B1419009 N-(2-methoxyethyl)oxan-4-amine CAS No. 887588-98-9

N-(2-methoxyethyl)oxan-4-amine

Cat. No.: B1419009
CAS No.: 887588-98-9
M. Wt: 159.23 g/mol
InChI Key: WUJJFAJEWFANNV-UHFFFAOYSA-N
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Description

It is a small molecule that has been studied for its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes an oxane ring substituted with a methoxyethyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)oxan-4-amine typically involves the reaction of oxane derivatives with methoxyethylamine under controlled conditions. One common method includes the use of oxane-4-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methoxyethylamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as azeotropic dehydration, methylation under alkaline conditions, and subsequent purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-methoxyethyl)oxan-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for treating infections and other diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)oxan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)methylamine
  • N-(2-methoxyethyl)ethylamine
  • N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide

Uniqueness

N-(2-methoxyethyl)oxan-4-amine is unique due to its specific oxane ring structure combined with a methoxyethyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(2-methoxyethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-7-4-9-8-2-5-11-6-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJFAJEWFANNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656225
Record name N-(2-Methoxyethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-98-9
Record name N-(2-Methoxyethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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